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Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker (CCB) primarily

utilized for the management of hypertension.[1][2] Developed jointly by Ube Industries, Ltd. and

Daiichi Sankyo Co, Ltd., it was first launched in Japan in 2003.[3] Chemically, Azelnidipine is

(±)-(3)-(1-diphenylmethylazetidin-3-yl)-5-i-sopropyl-2-amino-1,4-dihydro-6-methyl-4-(3-

nitrophenyl)-3,5-pyridinedicarboxylate.[3] Like other dihydropyridine CCBs, it selectively blocks

L-type calcium channels.[4] However, it possesses unique pharmacological properties,

including a gradual onset and long-lasting antihypertensive effect without inducing reflex

tachycardia, a common side effect with other vasodilators. Furthermore, preclinical and clinical

investigations suggest pleiotropic benefits, including cardioprotective, neuroprotective, anti-

atherosclerotic, and anti-inflammatory properties.

This technical guide provides a comprehensive overview of the initial investigations into

Azelnidipine's therapeutic potential, focusing on its mechanism of action, pharmacokinetics,

and key preclinical and early clinical findings. It includes detailed experimental protocols and

presents quantitative data in a structured format to facilitate analysis and future research.
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Mechanism of Action
Azelnidipine's primary therapeutic effect is achieved through the blockade of L-type calcium

channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular

calcium ions, a critical step in the cascade leading to muscle contraction. The reduction in

intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting

in vasodilation and a subsequent decrease in peripheral vascular resistance and arterial blood

pressure.

Beyond its primary function as a calcium channel blocker, Azelnidipine exhibits several other

beneficial properties:

Antioxidative Effects: Studies have shown that Azelnidipine possesses antioxidative

properties that may contribute to its cardiovascular protective effects by mitigating oxidative

stress.

Sympathetic Nerve Inhibition: Azelnidipine has been demonstrated to inhibit sympathetic

nerve activity, which may explain its ability to reduce heart rate and proteinuria in

hypertensive patients.

Endothelial Function Enhancement: It may enhance the bioavailability of nitric oxide, a key

vasodilator, which promotes vasodilation and helps to inhibit vascular inflammation and

atherosclerosis.
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Simplified Signaling Pathway of Azelnidipine's Action in Vascular Smooth Muscle
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Caption: Azelnidipine blocks L-type calcium channels, leading to vasodilation.

Pharmacokinetic Profile
Azelnidipine is rapidly absorbed after oral administration in a dose-dependent manner. It is

primarily metabolized by the hepatic cytochrome P450 (CYP) 3A4 enzyme system and has no
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active metabolites. Due to its lipophilic nature, it has a high affinity for the membranes of

vascular smooth muscle cells.

Table 1: Pharmacokinetic Parameters of Azelnidipine in Healthy Chinese Volunteers

Parameter
8 mg Single
Dose

16 mg Single
Dose

8 mg/day
(Steady State)

Reference

Cmax (ng/mL) 2.63 - 6.62 - 2.63 - 6.62

Tmax (hours) 2.8 - 3.5 - 2.8 - 3.5

t1/2β (hours) 16.0 - 28.0 16.0 - 28.0 25.2 - 32.5

AUC0–96

(ng/mL·h)
43.8 - 113.0 - 43.8 - 113.0

Protein Binding 90% - 91% 90% - 91% 90% - 91%

| Excretion | ~26% in urine, ~63% in feces (over 7 days post-4mg dose) | ~26% in urine, ~63%

in feces (over 7 days post-4mg dose) | ~26% in urine, ~63% in feces (over 7 days post-4mg

dose) | |

Preclinical Investigations
Cardioprotective Effects in Stress-Induced Dysfunction
A study investigated Azelnidipine's ability to prevent cardiac dysfunction induced by acute

immobilization stress in rats.

Table 2: Effects of Azelnidipine on Stress-Induced Cardiac Dysfunction in Rats

Treatment Group
Mean Blood
Pressure (During
Stress, mmHg)

Fractional Area
Change (FAC) (20
min post-stress, %)

Reference

Vehicle 124 ± 5 56 ± 11

Azelnidipine (0.3

mg/kg)
107 ± 5 86 ± 9
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| Labetalol (3 mg/kg) | 106 ± 17 | 73 ± 5 | |

Data are presented as mean ± standard deviation.

The results indicate that acute administration of Azelnidipine could prevent the sharp decline in

cardiac function following acute stress, suggesting a protective effect similar to that of α and β

adrenergic blockers.

Vascular Remodeling in Abdominal Aortic Aneurysms
The effect of Azelnidipine on the expansion of experimental abdominal aortic aneurysms

(AAAs) was evaluated in a rat model.

Table 3: Effect of Azelnidipine on Aortic Diameter in a Rat AAA Model

Treatment Group
Aortic Diameter (mm) on
Day 14

Reference

Control (No Treatment) 10.745 ± 0.551

| Azelnidipine (2 mg/kg) | 7.875 ± 1.454 | |

Data are presented as mean ± standard deviation.

Azelnidipine treatment significantly reduced the expansion of AAAs. This was associated with

decreased levels of active matrix metalloproteinases (MMP-2 and MMP-9) and reduced

inflammatory infiltrate and elastin degradation in the aortic tissue.
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Experimental Workflow for Rat Abdominal Aortic Aneurysm (AAA) Model

Start: Male Rats

Divide into two groups:
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aortic diameter
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Caption: Workflow of the study on Azelnidipine's effect on experimental AAAs.
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Neuroprotective Effects in Cerebral Ischemia-
Reperfusion Injury
A study in male rats demonstrated Azelnidipine's potential protective effects against cerebral

ischemia-reperfusion (I/R) injury. Pretreatment with Azelnidipine significantly reduced the

cerebral infarct volume and ameliorated histopathological damage. These neuroprotective

effects are likely due to its anti-inflammatory and antioxidative properties.

Table 4: Effect of Azelnidipine on Cerebral I/R Injury Markers in Rats

Parameter
Effect of Azelnidipine
Pretreatment

Reference

Cerebral IL-6 Significant downregulation

Cerebral TNF-α Significant downregulation

Cerebral ICAM-1 Significant downregulation

NF-κB p65 Nuclear Expression Significant downregulation

Total Antioxidant Capacity (T-

AOC)
Significant increment

| Cerebral IL-10 | No effect | |

Early Clinical Investigations
Efficacy in Mild-to-Moderate Hypertension
Clinical trials have confirmed the efficacy of Azelnidipine in controlling blood pressure in

patients with mild-to-moderate hypertension.

Table 5: Blood Pressure Reduction with Azelnidipine in Hypertensive Patients
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Study Population Duration

Mean Reduction in
Sitting
Systolic/Diastolic
BP (mmHg)

Reference

95 patients with
mild-to-moderate
hypertension

1 year 27.8 / 16.6

| 172 patients with uncontrolled hypertension (add-on therapy) | 1 year | From 165.7/95.4 to

138.2/79.9 | |

Randomized, double-blind studies showed that the antihypertensive efficacy of Azelnidipine

was comparable to that of amlodipine and nitrendipine.

Anti-Atherosclerotic Effects
The Azelnidipine Anti-Coronary Atherosclerotic Trial in Hypertensive Patients by Serial

Volumetric IVUS Analysis (ALPS-J) was a prospective, randomized, open-label study

comparing the effects of Azelnidipine and amlodipine on coronary plaque volume.

Table 6: Key Findings from the ALPS-J Study

Parameter
Azelnidipine (16
mg/day)

Amlodipine (5
mg/day)

Reference

Number of Patients

(evaluable)
57 58

Treatment Duration 48 weeks 48 weeks

| Percent Change in Plaque Volume | -4.67% (regression) | -4.85% (regression) | |

The study concluded that Azelnidipine was not inferior to amlodipine in retarding the

progression of coronary plaque volume in hypertensive patients.
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Workflow for the ALPS-J Clinical Trial
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Hypertensive patients (n=199)

scheduled for elective PCI

Randomization

Azelnidipine Group
(16 mg/day)

Amlodipine Group
(5 mg/day)

Baseline:
Measure plaque volume
by IVUS at time of PCI

Treatment Period
(48 weeks)

Follow-up:
Measure plaque volume

by IVUS at 48 weeks

Primary Endpoint Analysis:
Percent change in plaque volume

Click to download full resolution via product page

Caption: Clinical trial workflow for the ALPS-J study.

Experimental Protocols
Rat Model of Abdominal Aortic Aneurysm (AAA)
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Animal Model: Male rats were utilized.

Procedure: Experimental AAAs were induced by perfusing the aorta with elastase.

Treatment: One group of rats (n=10) received Azelnidipine (2 mg/kg) daily, starting 3 days

prior to the elastase perfusion. A control group (n=10) received no treatment.

Measurements: The aortic diameter was measured at the time of the initial surgery and again

on postoperative day 14, at the time of sacrifice.

Analysis: The production of MMP-2 and MMP-9 was analyzed by gelatin zymography. Aortic

tissue was also stained with hematoxylin-eosin and elastin to assess inflammatory infiltrate

and elastin degradation.

Rat Model of Stress-Induced Cardiac Dysfunction
Animal Model: Rats were used for the study.

Premedication: Animals were premedicated with either Azelnidipine (0.3 mg/kg), labetalol (3

mg/kg), or a vehicle control.

Stress Induction: Emotional stress was induced by restraining the rats for 30 minutes

(immobilization stress).

Measurements: Fractional area change (FAC) was measured by echocardiography. Blood

pressure and heart rate were also monitored. Measurements were taken at the end of the

immobilization period and every 10 minutes for 60 minutes after the stress was released.

Volumetric Intravascular Ultrasound (IVUS) Analysis
(ALPS-J Study)

Patient Population: Hypertensive patients scheduled for elective percutaneous coronary

intervention (PCI).

Procedure: IVUS was performed at the time of the initial PCI to measure baseline coronary

plaque volume.
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Intervention: Patients were randomized to receive either Azelnidipine (16 mg/day) or

amlodipine besilate (5 mg/day) for 48 weeks.

Follow-up: A second IVUS was performed at 48 weeks to measure the follow-up plaque

volume.

Primary Endpoint: The primary endpoint for efficacy was the percent change in plaque

volume from the baseline measurement.

Conclusion
Initial investigations reveal that Azelnidipine is an effective antihypertensive agent with a

favorable safety profile, notably its lack of induced reflex tachycardia. Its mechanism extends

beyond simple L-type calcium channel blockade to include antioxidative, anti-inflammatory, and

sympatholytic effects. Preclinical studies have provided strong evidence for its therapeutic

potential in protecting against stress-induced cardiac dysfunction, attenuating the progression

of aortic aneurysms, and offering neuroprotection in cerebral ischemia. Early clinical trials have

not only confirmed its blood pressure-lowering efficacy but have also demonstrated a

significant anti-atherosclerotic effect, comparable to that of amlodipine. These findings

underscore the pleiotropic benefits of Azelnidipine and position it as a valuable therapeutic

option for hypertension, particularly in patients with comorbidities such as cardiovascular and

metabolic disorders. Further research is warranted to fully elucidate the molecular mechanisms

underlying its diverse protective effects and to explore its potential in other therapeutic areas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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